molecular formula C14H21BrN2O3 B13870885 N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide

Cat. No.: B13870885
M. Wt: 345.23 g/mol
InChI Key: YAUNAIWWVPANBE-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a hydroxy-substituted butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Methoxylation: Substitution of a methoxy group at the 6-position of the pyridine ring.

    Amidation: Formation of the butanamide moiety through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxy-4-pyridinamine: A related compound with similar structural features.

    2-Bromo-6-methoxypyridin-4-yl)methanamine: Another structurally related compound.

Uniqueness

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide is unique due to its combination of a brominated pyridine ring and a hydroxy-substituted butanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H21BrN2O3

Molecular Weight

345.23 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-3-methyl-2-propan-2-ylbutanamide

InChI

InChI=1S/C14H21BrN2O3/c1-8(2)14(19,9(3)4)13(18)16-10-6-11(15)17-12(7-10)20-5/h6-9,19H,1-5H3,(H,16,17,18)

InChI Key

YAUNAIWWVPANBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Origin of Product

United States

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